2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-di-O-acetyl-2-deoxy-a-D-galactopyranosyl-Fmoc-L-serine tert-butyl ester

説明

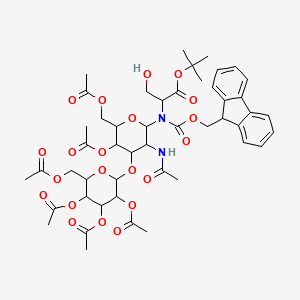

This compound is a highly functionalized glycosylated amino acid derivative, designed for applications in glycopeptide synthesis and biomedical research. Its structure features:

- Core structure: A disaccharide unit comprising two galactopyranosyl residues. The first residue is 2-acetamido-2-deoxy-α-D-galactopyranosyl, while the second is a 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl group.

- Protecting groups: Acetyl groups at positions 3, 4, and 6 of the first galactopyranosyl residue and positions 2, 3, 4, and 6 of the second residue, ensuring regioselective reactivity during synthetic steps .

- Amino acid moiety: Fmoc-L-serine tert-butyl ester, providing orthogonal protection for solid-phase peptide synthesis (SPPS) .

- Key applications: Used in the synthesis of glycopeptides for studying glycosylation-dependent biological processes, including immune response modulation and cancer therapeutics .

特性

分子式 |

C48H60N2O21 |

|---|---|

分子量 |

1001.0 g/mol |

IUPAC名 |

tert-butyl 2-[[3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-hydroxypropanoate |

InChI |

InChI=1S/C48H60N2O21/c1-23(52)49-38-41(70-46-43(67-29(7)58)42(66-28(6)57)40(65-27(5)56)37(69-46)22-62-25(3)54)39(64-26(4)55)36(21-61-24(2)53)68-44(38)50(35(19-51)45(59)71-48(8,9)10)47(60)63-20-34-32-17-13-11-15-30(32)31-16-12-14-18-33(31)34/h11-18,34-44,46,51H,19-22H2,1-10H3,(H,49,52) |

InChIキー |

KZFKMLIPIJMBAC-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1C(C(C(OC1N(C(CO)C(=O)OC(C)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

2-アセトアミド-3-O-(2,3,4,6-テトラ-O-アセチル-β-D-ガラクトピラノシル)-4,6-ジ-O-アセチル-2-デオキシ-α-D-ガラクトピラノシル-Fmoc-L-セリン tert-ブチルエステルの合成には、複数のステップが必要です。このプロセスは通常、アセチル基を使用してガラクトピラノシル部分のヒドロキシル基を保護することから始まります。. 反応条件は、多くの場合、高い収率と純度を確保するために、特定の触媒と溶媒の使用を必要とします。

工業的生産方法

この化合物の工業的生産には、ラボでの合成方法のスケールアップが含まれます。これには、一貫性と効率を確保するための反応条件の最適化が含まれます。最終製品の品質と収率を維持するために、自動反応器と精製システムの使用は一般的です。

化学反応の分析

科学研究における用途

2-アセトアミド-3-O-(2,3,4,6-テトラ-O-アセチル-β-D-ガラクトピラノシル)-4,6-ジ-O-アセチル-2-デオキシ-α-D-ガラクトピラノシル-Fmoc-L-セリン tert-ブチルエステルは、科学研究において幅広い用途があります。

化学: 複雑な炭水化物と糖タンパク質の合成に使用されます。

生物学: 細胞シグナル伝達と分子認識プロセスにおける役割が研究されています。

産業: 特殊な化学物質や材料の製造に使用されます。

科学的研究の応用

Medicinal Chemistry

1.1. Anticancer Properties

Research has indicated that compounds similar to 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-di-O-acetyl-2-deoxy-a-D-galactopyranosyl-Fmoc-L-serine tert-butyl ester exhibit anticancer activity. They can be utilized to develop targeted therapies against specific cancer types by modifying their sugar moieties to enhance selectivity for cancer cells over normal cells .

1.2. Drug Delivery Systems

Due to its glycosidic structure, this compound can be incorporated into drug delivery systems. The sugar moieties can facilitate cellular uptake and improve the bioavailability of therapeutic agents. This application is particularly relevant in the formulation of vaccines and targeted drug delivery systems for diseases such as cancer and autoimmune disorders .

Biochemical Research

2.1. Glycoprotein Synthesis

The compound serves as a building block in the synthesis of glycoproteins. Its unique structure allows researchers to study the role of glycosylation in protein function and stability. Glycoproteins synthesized with this compound can be used in enzyme studies and as biomarkers for various diseases .

2.2. Enzyme Inhibition Studies

Studies have shown that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. This property allows researchers to explore the biochemical pathways where these enzymes are involved, providing insights into metabolic diseases and potential therapeutic targets .

Glycoscience Applications

3.1. Structure-Activity Relationship Studies

The structural complexity of this compound makes it an ideal candidate for structure-activity relationship (SAR) studies. Researchers can modify various parts of the molecule to understand how changes affect biological activity and binding affinity to target proteins .

3.2. Vaccine Development

The incorporation of this compound into vaccine formulations is being explored due to its ability to enhance immunogenicity through glycosylation patterns that mimic natural antigens. This application is particularly promising in developing vaccines against infectious diseases and cancers .

作用機序

類似の化合物との比較

類似の化合物

独自性

2-アセトアミド-3-O-(2,3,4,6-テトラ-O-アセチル-β-D-ガラクトピラノシル)-4,6-ジ-O-アセチル-2-デオキシ-α-D-ガラクトピラノシル-Fmoc-L-セリン tert-ブチルエステルの独自性は、その特定の構造配置にあります。これにより、独自の生化学的特性が得られます。これは、正確な分子間相互作用が必要な研究用途において特に価値があります。

類似化合物との比較

Structural and Functional Analogues

Table 1: Structural Comparison of Key Glycosylated Amino Acid Derivatives

Key Findings :

Impact of Sugar Configuration: The β-D-galactopyranosyl configuration in the target compound enhances binding affinity to galactose-specific lectins (e.g., galectins) compared to glucopyranosyl analogs like C₃₂H₃₆N₂O₁₃ . Benzylidene-protected derivatives (e.g., ) exhibit reduced solubility in polar solvents but improved stability under basic conditions due to aromatic shielding.

Amino Acid Modifications: Replacement of Fmoc-L-serine with benzyl groups (e.g., ) eliminates compatibility with SPPS but simplifies purification steps. The tert-butyl ester in the target compound provides acid-labile protection, critical for sequential deprotection in multi-step syntheses .

Protecting Group Strategies :

- Acetyl groups (as in the target compound) offer temporary protection that is easily removed under mild basic conditions (e.g., NH₃/MeOH), whereas benzyl groups (e.g., ) require harsher conditions (H₂/Pd-C) .

- Silyl-protected analogs (e.g., tert-butyldiphenylsilyl in ) enable selective deprotection in complex oligosaccharide syntheses but increase molecular weight and cost .

Key Findings :

- The target compound’s glycosylation step achieves moderate yields (60–70%) due to steric hindrance from the Fmoc group, whereas benzylated analogs (e.g., ) achieve higher yields (85%) with simpler protecting groups .

- Iodosuccinimide-mediated coupling (e.g., ) is less efficient for formamide derivatives compared to trichloroacetimidate-based methods .

生物活性

2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-di-O-acetyl-2-deoxy-a-D-galactopyranosyl-Fmoc-L-serine tert-butyl ester is a complex glycosylated compound that exhibits various biological activities. This article explores its structural characteristics, synthesis methods, and potential biological applications based on diverse research findings.

Structural Characteristics

The compound features a unique structure characterized by multiple acetyl groups and a Fmoc (9-fluorenylmethoxycarbonyl) protecting group. Its molecular formula is , with a molecular weight of approximately 641.62 g/mol. The presence of both β-D-galactopyranosyl and α-D-galactopyranosyl units suggests potential interactions with glycoside hydrolases and other carbohydrate-binding proteins.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple sugars followed by selective acetylation and coupling reactions. For instance, the synthesis may begin with 2-acetamido-2-deoxy-D-galactose, which undergoes acetylation to introduce the tetra-acetylated galactopyranoside moiety. Advanced techniques such as NMR spectroscopy are employed to confirm the structure at each stage of synthesis .

Antidiabetic Potential

Recent studies have highlighted the potential antidiabetic properties of glycoside-based molecules. Compounds similar to 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl) have shown promise in modulating glucose metabolism and enhancing insulin sensitivity. The glycosidic linkages in these compounds can influence their interaction with enzymes involved in carbohydrate metabolism .

Enzyme Interactions

The compound's structural components suggest it may interact with glycoside hydrolases, particularly those involved in the hydrolysis of O-linked glycans. For example, the endo-α-N-acetylgalactosaminidase enzymes from Streptococcus pneumoniae have been studied for their ability to hydrolyze similar substrates effectively . These interactions may lead to applications in therapeutic enzyme inhibition or enhancement.

Immunological Effects

Glycosides are known to influence immune responses. The presence of specific sugar moieties can modulate cell signaling pathways and affect cytokine production. Studies indicate that glycosides can enhance or inhibit immune responses depending on their structure and the context of their application .

Case Studies

- Antidiabetic Agents : A study examining various glycoside derivatives demonstrated that compounds structurally related to 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl) exhibited significant reductions in blood glucose levels in diabetic models .

- Enzyme Inhibition : Research on glycoside hydrolases revealed that specific inhibitors derived from similar structures could effectively reduce enzyme activity linked to carbohydrate digestion, suggesting therapeutic potential for managing metabolic disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 641.62 g/mol |

| Purity (HPLC) | >95% |

| Melting Point | 230 °C |

| Biological Activity | Observations |

|---|---|

| Antidiabetic Effects | Significant glucose reduction |

| Enzyme Interaction | Hydrolysis by GH101 enzymes |

| Immunomodulatory Effects | Modulation of cytokine production |

Q & A

Q. Table 1: Protecting Groups and Roles

| Protecting Group | Position(s) | Role |

|---|---|---|

| Acetyl | Galactopyranosyl hydroxyls | Prevents unwanted reactivity |

| Fmoc | Serine amine | Orthogonal deprotection for peptide coupling |

| tert-Butyl ester | Serine carboxyl | Acid-labile protection |

What is the standard methodology for synthesizing the glycosylated serine derivative?

Basic Research Question

A typical synthesis involves:

Glycosylation : Coupling a galactopyranosyl donor (e.g., trichloroacetimidate) to a serine acceptor under Lewis acid catalysis (e.g., TMSOTf) .

Protection/Deprotection : Sequential acetylation and Fmoc introduction .

Purification : Column chromatography (heptane/acetone or toluene/EtOAC gradients) .

Q. Example Protocol :

- Glycosylation : React 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl donor with serine tert-butyl ester in DCM at 0°C, yielding ~34–95% depending on donor reactivity .

How is structural confirmation achieved post-synthesis?

Basic Research Question

1H/13C-NMR and HRMS are critical:

- NMR : Key signals include anomeric protons (δ 5.6–5.8 ppm, J = 7–9 Hz for β-linkages) and acetyl groups (δ 1.9–2.1 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]+ = 2207.6443 in ).

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in multi-acetylated intermediates .

How can glycosylation yields be optimized for sterically hindered acceptors?

Advanced Research Question

Low yields (e.g., 34% in ) often arise from steric hindrance. Strategies include:

Q. Table 2: Glycosylation Optimization

| Donor Type | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Trichloroacetimidate | TMSOTf | 0 | 34 |

| Thioglycoside | NIS/TfOH | –20 | 72 |

How to resolve contradictions in NMR data during structural analysis?

Advanced Research Question

Contradictions (e.g., unexpected anomeric configurations) may stem from:

Q. Methodological Approach :

- Compare experimental J values with DFT-calculated coupling constants for proposed structures .

- Use DEPT-135 NMR to distinguish CH2/CH3 groups in acetylated regions .

What strategies improve solubility of intermediates during multi-step synthesis?

Advanced Research Question

Acetylated intermediates often exhibit poor solubility in polar solvents. Solutions include:

- Solvent Blends : Use DCM/MeOH (95:5) or THF/water gradients .

- Microwave-Assisted Synthesis : Enhances dissolution of glycosyl donors in DMF .

Case Study : In , silica gel chromatography with hexane/EtOAc (3:1) resolved solubility issues for a tetra-acetylated intermediate.

How to mitigate side reactions from competing acetyl group migration?

Advanced Research Question

Acetyl migration (e.g., 3→4-O) can occur under acidic or basic conditions. Mitigation involves:

- pH Control : Avoid prolonged exposure to bases (e.g., K2CO3) during deprotection .

- Low-Temperature Deprotection : Use 0°C for TBAHS-mediated reactions to limit migration .

Validation : Monitor migration via TLC (RF shifts) or MALDI-TOF for mass changes .

What are the applications of this compound in glycomics research?

Basic Research Question

The compound serves as a custom glycan precursor for:

- Glycopeptide Synthesis : Incorporation into tumor-associated antigens for antibody studies .

- Enzyme Substrates : Testing glycosyltransferase specificity in vitro .

Advanced Use : Site-specific isotopic labeling (e.g., 13C at anomeric carbons) for NMR-based binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。